N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-28-17-12-13-20(21(14-17)29-2)25-22(27)15-30-24-18-10-6-7-11-19(18)26-23(24)16-8-4-3-5-9-16/h3-14,26H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCUWWZSUJSQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-indole derivative with 2,4-dimethoxyphenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under reflux conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Phenolic derivatives or other substituted phenyl compounds.
Scientific Research Applications
Synthesis Overview
The synthesis of N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves several steps:
- Formation of the Indole Moiety : This can be achieved through methods such as Fischer indole synthesis.
- Introduction of the Sulfanyl Group : The indole derivative is reacted with a thiol compound.
- Acetamide Formation : The final step involves coupling the sulfanyl-indole derivative with 2,4-dimethoxyphenylacetic acid using reagents like EDCI and HOBt.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow for diverse modifications that can lead to new derivatives with enhanced properties.
Biology
This compound has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that it may exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays have demonstrated its efficacy against specific cancer cell lines, showing significant cytotoxicity.
Medicine
This compound is being investigated as a lead compound in drug discovery:
- Therapeutic Potential : It may have applications in treating diseases such as cancer and infections due to its biological activity.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties make it suitable for various formulations in pharmaceuticals and potentially in cosmetic products.
Anticancer Research
A study published by researchers demonstrated that this compound exhibited an IC50 value of 12 µM against MCF7 breast cancer cells, indicating significant anticancer potential . Further investigations are ongoing to elucidate its mechanisms of action.
Antimicrobial Studies
Another study explored the antimicrobial effects of this compound against several bacterial strains, showing inhibition zones comparable to standard antibiotics . These findings point towards its potential use as an antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide ()
- Structural Differences :
- The phenyl group on the indole is substituted with a 4-fluorobenzyl moiety, introducing fluorine’s electronegativity.
- The acetamide’s phenyl ring has 2,3-dimethyl substituents instead of 2,4-dimethoxy.
- A sulfonyl (-SO₂-) group replaces the sulfanyl (-S-) bridge.
- Fluorine enhances metabolic stability and hydrophobic interactions.
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide ()
- Structural Differences :
- Contains a 4-chlorobenzoyl and 5-methoxy group on the indole.
- The sulfonamide group is attached to a bis(trifluoromethyl)phenyl ring.
- Impact :
Heterocyclic System Modifications
N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
- Structural Differences: Replaces the indole with a pyrimidoindole system fused to a pyrimidinone ring. Includes a 4-ethoxyphenyl substituent.
- Ethoxy groups enhance hydrophobicity, which may influence membrane permeability .
Triazole-containing analogs ()
- Example : 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-iodophenyl)acetamide
- Structural Differences :
- Triazole replaces indole, and iodine substitutes the phenyl ring.
- Impact: Triazoles offer hydrogen-bonding sites and metabolic stability.
Functional Group Variations
Sulfanyl vs. Sulfonyl Linkages
- Sulfanyl (-S-) :
- Provides moderate electron-donating effects and conformational flexibility.
- Enhances nucleophilic reactivity, useful in covalent inhibitor design.
- Sulfonyl (-SO₂-) :
- Strong electron-withdrawing effects stabilize negative charge, favoring ionic interactions.
- Reduces metabolic lability compared to sulfanyl .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the acetamide class. Its unique structural features, including a phenyl group, an indole moiety, and a sulfanyl group, have garnered attention for potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on diverse research findings, including in vitro studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 422.50 g/mol. The structure features:
- Indole moiety : Known for its biological significance.
- Sulfanyl group : Imparts unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Indole Interaction : The indole structure is known to bind with multiple receptors and enzymes, influencing cellular pathways.
- Sulfanyl Group Role : The sulfanyl group enhances the compound's reactivity and binding affinity to target proteins.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound. In vitro evaluations showed effective inhibition against various pathogens. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited low MIC values against several bacterial strains.
- Biofilm Inhibition : It significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in some assays .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. In vitro studies revealed:
- Cytotoxicity : Testing across multiple cancer cell lines indicated that the compound induced apoptosis at specific concentrations.
- IC50 Values : Notable IC50 values were recorded in cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells), suggesting a promising therapeutic profile .
Case Studies
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
The synthesis of structurally related acetamide derivatives often involves coupling reactions between carboxylic acids and amines using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDCl) in dichloromethane or DMF, with triethylamine as a base . Optimization may include temperature control (e.g., 273 K to prevent side reactions) and purification via column chromatography or recrystallization . For thioether linkages (e.g., sulfanyl groups), nucleophilic substitution or thiol-ene reactions are typical, requiring inert atmospheres to prevent oxidation .
Q. What analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). SHELXL is widely used for refinement, with R factors < 0.05 indicating high precision .
- NMR spectroscopy : - and -NMR confirm substituent positions. For example, methoxy protons resonate at δ 3.7–4.0 ppm, while indole NH appears near δ 10.5 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 448.5 for CHNOS) and fragmentation patterns .
Q. How are preliminary biological activities assessed for this compound?
Enzyme inhibition assays (e.g., α-glucosidase, lipoxygenase) are conducted at 10–100 µM concentrations. For instance, analogs with 2-phenylindole moieties show IC values of 12–45 µM against α-glucosidase, with structure-dependent variations . Dose-response curves and Lineweaver-Burk analysis differentiate competitive vs. non-competitive inhibition .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. chloro groups) influence bioactivity and selectivity?
- Methoxy groups : Enhance solubility and hydrogen-bonding capacity but may reduce membrane permeability. For example, 2,4-dimethoxy substitution improves LOX inhibition (IC = 18 µM) compared to nitro-substituted analogs (IC = 42 µM) .
- Indole vs. oxadiazole cores : Indole derivatives exhibit stronger π-stacking with enzyme active sites, as shown in docking studies of LasR inhibitors . Contradictions in activity data (e.g., chloro-substituted analogs showing variable BChE inhibition) may arise from steric hindrance or electronic effects .
Q. What computational strategies are used to predict binding modes and optimize lead compounds?
- Molecular docking (AutoDock Vina, Glide) : Simulate interactions with targets like LasR (PDB: 2UV0). Indole sulfanyl groups form hydrophobic contacts, while acetamide carbonyls hydrogen-bond to Arg61 .
- QSAR models : Use descriptors like LogP and polar surface area to correlate substituent electronegativity with α-glucosidase inhibition (R > 0.85) .
Q. How can crystallographic data resolve discrepancies in reported bioactivity for similar analogs?
Crystal structures (e.g., PDB entries for N-(4-chlorophenyl) analogs) reveal conformational flexibility in the acetamide linker. For example, dihedral angles between indole and phenyl rings vary (54.8°–77.5°), impacting steric alignment with enzyme pockets . Hydrogen-bonding networks (e.g., N–H⋯O dimers) may stabilize bioactive conformers .
Q. What mechanistic insights can be gained from enzyme kinetics and mutagenesis studies?
Pre-steady-state kinetics (stopped-flow assays) for α-glucosidase inhibition show time-dependent inactivation, suggesting covalent adduct formation with catalytic aspartate residues . Site-directed mutagenesis (e.g., D354A) confirms critical binding residues .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
